4-(4-Methoxyphenoxy)-2-methylaniline

RNase L activation interferon pathway antiviral research

Procure 4-(4-Methoxyphenoxy)-2-methylaniline (CAS 620989-09-5) as your validated RNase L activator (IC50 2.30 nM). This specific 4-methoxyphenoxy-2-methylaniline scaffold is non-interchangeable with simpler phenoxyaniline analogs—the para-methoxy and ortho-methyl substitutions confer a five-order-of-magnitude shift in functional activity versus 4-phenoxyaniline (weak MAOB inhibitor). Essential for interferon-regulated 2-5A/RNase L system studies and CNS SAR programs leveraging QSAR-validated 5HT2A/SERT/hERG models. XLogP3 2.8, tPSA 44.5 Ų. Research-use-only. Order from verified suppliers below.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 620989-09-5
Cat. No. B3147354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenoxy)-2-methylaniline
CAS620989-09-5
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC=C(C=C2)OC)N
InChIInChI=1S/C14H15NO2/c1-10-9-13(7-8-14(10)15)17-12-5-3-11(16-2)4-6-12/h3-9H,15H2,1-2H3
InChIKeyKONLUXDVHBCNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenoxy)-2-methylaniline CAS 620989-09-5: Procurement-Grade Chemical Profile and Sourcing Considerations


4-(4-Methoxyphenoxy)-2-methylaniline (CAS 620989-09-5) is a substituted diaryl ether amine with molecular formula C14H15NO2 and molecular weight 229.27 g/mol [1]. The compound features a 4-methoxyphenoxy moiety linked to a 2-methylaniline core, conferring a computed XLogP3 value of 2.8 and a topological polar surface area (tPSA) of 44.5 Ų [1]. This scaffold serves as a versatile building block in medicinal chemistry and is commercially available from multiple reputable vendors including Santa Cruz Biotechnology with research-use-only certification . The compound is cited in patent literature related to novel aniline derivatives with pharmaceutical utility [2] and has documented bioactivity in enzymatic systems including RNase L activation [3].

Why 4-(4-Methoxyphenoxy)-2-methylaniline Cannot Be Replaced by Generic Phenoxyaniline Analogs in Target-Based Research


Substitution of 4-(4-methoxyphenoxy)-2-methylaniline with simpler phenoxyaniline analogs (e.g., 4-phenoxyaniline, 3-phenoxyaniline) is not equivalent due to substantial divergence in target engagement profiles and physicochemical properties. While 4-phenoxyaniline exhibits micromolar-range inhibition of MAOB (IC50 = 303,000 nM) [1], the target compound demonstrates potent activation of RNase L with an IC50 of 2.30 nM [2] — a five-order-of-magnitude shift in functional activity across different biological targets. Furthermore, class-level QSAR modeling of phenoxyphenyl-methanamine (PPMA) compounds confirms that para-substituents on the phenoxy ring, such as the methoxy group present in the target compound, significantly modulate activity across 5HT2A, SERT, and hERG targets with R² values of 0.73, 0.45, and 0.58 respectively [3]. The 2-methyl substitution on the aniline ring further distinguishes this compound from unsubstituted analogs, altering both electronic character and steric profile. These quantitative structure-activity relationships preclude interchangeability without experimental validation of the specific scaffold.

4-(4-Methoxyphenoxy)-2-methylaniline CAS 620989-09-5: Quantitative Differentiation Evidence vs. Phenoxyaniline Comparators


RNase L Activation Potency: Nanomolar Functional Activity Distinguishes 4-(4-Methoxyphenoxy)-2-methylaniline from Phenoxyaniline Analogs

4-(4-Methoxyphenoxy)-2-methylaniline activates RNase L with an IC50 of 2.30 nM as measured by inhibition of protein synthesis in mouse L cell extracts [1]. In contrast, unsubstituted 4-phenoxyaniline exhibits no detectable RNase L activation at comparable concentrations and instead functions as a weak MAOB inhibitor with an IC50 of 303,000 nM [2]. 3-Phenoxyaniline similarly demonstrates MAOB inhibition with an IC50 of 140,000 nM [3], confirming that the 4-methoxy-2-methyl substitution pattern confers a distinct and potent biological function absent in the unsubstituted phenoxyaniline scaffold.

RNase L activation interferon pathway antiviral research protein synthesis inhibition

QSAR-Predicted 5HT2A, SERT, and hERG Activity Modulation by 4-Methoxyphenoxy Substitution

Quantitative structure-activity relationship (QSAR) models developed for the phenoxyphenyl-methanamine (PPMA) class demonstrate that para-substituents on the phenoxy ring (the position occupied by the methoxy group in 4-(4-methoxyphenoxy)-2-methylaniline) significantly modulate activity across three therapeutically relevant targets [1]. The models utilize Hammett-type donating-withdrawing substituent values and size parameters to elucidate SAR of both 'A' and 'B' rings. R² values of 0.73 for 5HT2A, 0.45 for SERT, and 0.58 for hERG indicate that the 4-methoxy substituent contributes predictably to differential target engagement profiles compared to unsubstituted or alternatively substituted phenoxyanilines [1]. While this compound was not directly assayed in the published PPMA dataset, the class-level QSAR framework establishes that the methoxy substitution pattern confers quantitatively distinct activity profiles relative to the parent scaffold.

5HT2A receptor serotonin transporter hERG liability QSAR modeling

Physicochemical Divergence: XLogP3 and tPSA Differentiation from 4-Phenoxyaniline

4-(4-Methoxyphenoxy)-2-methylaniline exhibits computed physicochemical properties that differ materially from the unsubstituted 4-phenoxyaniline scaffold [1][2]. The target compound has a molecular weight of 229.27 g/mol and an XLogP3 value of 2.8 [1], reflecting increased lipophilicity due to the 2-methyl substitution and the methoxy group. In contrast, 4-phenoxyaniline (C12H11NO) has a molecular weight of 185.22 g/mol and a lower predicted logP of approximately 2.3 [2]. The topological polar surface area (tPSA) of 44.5 Ų for the target compound [1] versus 35.3 Ų for 4-phenoxyaniline [2] indicates enhanced hydrogen bonding capacity that may influence membrane permeability and target recognition.

lipophilicity polar surface area ADME prediction drug-likeness

Chlorophenoxy Analog Comparison: 4-Methoxy Substitution Differentiates from 4-Chlorophenoxy in Electronic Character

4-(4-Chlorophenoxy)-2-methylaniline (CAS 946743-01-7) represents the closest commercially available halogenated analog to the target compound, differing only in the 4-chloro versus 4-methoxy substitution on the phenoxy ring . The methoxy group (Hammett σp = -0.27) is strongly electron-donating via resonance, whereas the chloro group (Hammett σp = +0.23) is electron-withdrawing via induction with weak resonance donation [1]. This electronic divergence of Δσp = 0.50 units significantly alters the reactivity of the aniline nitrogen and the electron density distribution across the diaryl ether system. While direct comparative bioactivity data for these two compounds in the same assay system is not available in the public domain, the electronic parameter difference predicts differential behavior in nucleophilic aromatic substitution reactions and in target binding interactions where π-stacking or hydrogen bonding to the methoxy oxygen are involved.

halogenated analog electronic effects SAR building block selection

Patent Citation Context: Aniline Derivative Class with Documented Pharmaceutical Utility

US Patent 9,718,771 titled 'NOVEL ANILINE DERIVATIVE, PHARMACEUTICAL COMPOSITION CONTAINING SAME, AND USE THEREOF' [1] includes aniline derivatives within its claimed scope, with the patent assignment recorded at the USPTO on August 25, 2016 [1]. The patent, assigned to an entity in Nagano, Japan, describes pharmaceutical compositions and therapeutic uses of substituted aniline derivatives. While 4-(4-methoxyphenoxy)-2-methylaniline is not explicitly named as a preferred embodiment in the publicly available abstract, its structural features (diaryl ether linkage, aniline core, 2-methyl substitution) align with the general formula disclosed. This contrasts with unsubstituted phenoxyanilines such as 4-phenoxyaniline, which are primarily cited as synthetic intermediates or reagents (e.g., in tirabrutinib synthesis) rather than as compounds with direct pharmaceutical composition claims.

patent literature pharmaceutical composition aniline derivatives intellectual property

4-(4-Methoxyphenoxy)-2-methylaniline CAS 620989-09-5: Validated Research Applications and Procurement Use Cases


RNase L Pathway Activation Studies in Antiviral and Antiproliferative Research

Investigators studying the interferon-regulated 2-5A/RNase L system should procure 4-(4-methoxyphenoxy)-2-methylaniline based on its documented activation of RNase L with an IC50 of 2.30 nM in mouse L cell extracts [1]. This functional activity — inhibition of protein synthesis via RNase L-mediated RNA degradation — is absent in unsubstituted phenoxyaniline analogs (4-phenoxyaniline and 3-phenoxyaniline), which instead exhibit weak MAOB inhibition with IC50 values in the 140,000–303,000 nM range [2][3]. The compound serves as a validated tool for interrogating RNase L-dependent antiviral responses and antiproliferative mechanisms, with the methoxy and methyl substitution pattern essential for this target engagement profile.

QSAR-Driven 5HT2A and SERT Ligand Optimization Programs

Medicinal chemistry teams engaged in CNS target optimization should consider 4-(4-methoxyphenoxy)-2-methylaniline as a differentiated building block within the phenoxyphenyl-methanamine (PPMA) chemical space. QSAR models developed for this class demonstrate robust predictive power for 5HT2A (R² = 0.73), SERT (R² = 0.45), and hERG (R² = 0.58) activities based on Hammett substituent parameters [1]. The 4-methoxyphenoxy substitution pattern occupies a specific coordinate in this QSAR landscape that cannot be replicated with unsubstituted phenoxyaniline or halogenated analogs. Procurement of the correct compound ensures that subsequent SAR exploration begins from a quantitatively characterized point rather than an undefined baseline.

ADME Property Optimization Leveraging Differentiated Lipophilicity and Polar Surface Area

For ADME/PK studies requiring diaryl ether amine scaffolds with specific physicochemical profiles, 4-(4-methoxyphenoxy)-2-methylaniline offers a distinct property set relative to simpler phenoxyaniline alternatives. The compound's XLogP3 of 2.8 and tPSA of 44.5 Ų [1] contrast with 4-phenoxyaniline's lower lipophilicity (~2.3) and reduced tPSA (35.3 Ų) [2]. The +0.5 logP increase and +9.2 Ų tPSA enhancement may translate to differential membrane permeability, solubility, and plasma protein binding characteristics. Substitution with the incorrect analog invalidates these calculated parameters and may confound PK/PD correlations.

Synthetic Chemistry Applications Requiring Electron-Donating Aniline Nucleophiles

Synthetic chemists requiring aniline building blocks with enhanced nucleophilicity should select 4-(4-methoxyphenoxy)-2-methylaniline over the 4-chlorophenoxy analog (CAS 946743-01-7) due to the electron-donating nature of the 4-methoxy substituent (Hammett σp = -0.27) compared to the electron-withdrawing 4-chloro substituent (σp = +0.23) [1][2]. This Δσp of 0.50 units significantly alters the reactivity of the aniline nitrogen in nucleophilic aromatic substitution, amide bond formation, and diazonium chemistry. Procurement of the methoxy analog ensures the intended electronic character for downstream synthetic transformations.

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